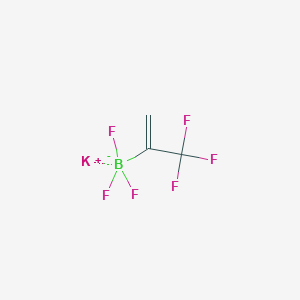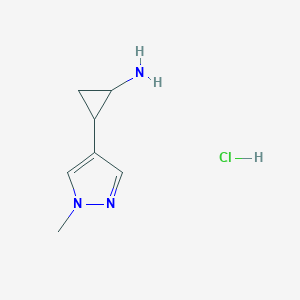
Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate
Descripción general
Descripción
Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate is a versatile chemical compound with the molecular formula C₃H₂BF₆K and a molecular weight of 201.95 g/mol. This compound is known for its applications in organic synthesis, particularly in cross-coupling reactions, due to its unique structure that includes a trifluoroborate anion and a trifluoropropenyl group.
Métodos De Preparación
Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate can be synthesized through various methods. One common synthetic route involves the reaction of allyl trifluoroborate with potassium hydroxide in an organic solvent, followed by crystallization and purification . Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Lewis Acid-Base Reactions: Due to the Lewis acidic nature of the trifluoroborate anion, it can react with Lewis bases to form complexes.
Nucleophilic Addition Reactions: The double bond in the trifluoropropenyl group is susceptible to nucleophilic addition reactions under appropriate conditions.
Cross-Coupling Reactions: Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate is particularly effective in Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with various organic electrophiles in the presence of palladium catalysts.
Aplicaciones Científicas De Investigación
Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate is widely used in scientific research due to its ability to introduce functionalized alkene groups into organic molecules. Its applications include:
Organic Synthesis: It serves as a precursor for carbon-carbon bond formation, making it valuable in constructing complex organic molecules.
Catalysis: The compound is used in various catalytic processes, enhancing reaction efficiency and selectivity.
Material Science: It contributes to the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate involves its role as a Lewis acid due to the empty p-orbital on the boron atom. The trifluoropropenyl group, with its double bond and fluorine atoms, affects the reactivity of the molecule, enabling it to participate in various organic reactions.
Comparación Con Compuestos Similares
Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate can be compared with other trifluoroborate salts, such as:
Potassium trifluoroborate: Similar in structure but lacks the trifluoropropenyl group, making it less versatile in certain reactions.
Potassium allyltrifluoroborate: Contains an allyl group instead of the trifluoropropenyl group, leading to different reactivity and applications.
This compound’s unique structure, particularly the presence of the trifluoropropenyl group, distinguishes it from other similar compounds and enhances its utility in various chemical processes.
Propiedades
IUPAC Name |
potassium;trifluoro(3,3,3-trifluoroprop-1-en-2-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BF6.K/c1-2(3(5,6)7)4(8,9)10;/h1H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODISBMHPQHSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)C(F)(F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BF6K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2144763-11-9 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2144763-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1461120.png)



![5-methyl-1-(piperidin-4-yl)-1H-benzo[d][1,2,3]triazole dihydrochloride](/img/structure/B1461124.png)
![6-Ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1461125.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1461126.png)
![11,11-Difluoro-8-azadispiro[3.0.5.1]undecane hydrochloride](/img/structure/B1461128.png)




